molecular formula C18H18N2O4 B2986270 2-[2-(phenylformamido)acetamido]ethyl benzoate CAS No. 338419-48-0

2-[2-(phenylformamido)acetamido]ethyl benzoate

Cat. No.: B2986270
CAS No.: 338419-48-0
M. Wt: 326.352
InChI Key: DRQQGYKWXNJMFT-UHFFFAOYSA-N
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Description

2-[2-(Phenylformamido)acetamido]ethyl benzoate is an ethyl benzoate derivative featuring two acetamido groups, one substituted with a phenylformamido moiety.

Properties

IUPAC Name

2-[(2-benzamidoacetyl)amino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-16(13-20-17(22)14-7-3-1-4-8-14)19-11-12-24-18(23)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQGYKWXNJMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(phenylformamido)acetamido]ethyl benzoate typically involves the reaction of ethyl benzoate with phenylformamide and acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(phenylformamido)acetamido]ethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-[2-(phenylformamido)acetamido]ethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(phenylformamido)acetamido]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido and acetamido groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

Sulfonamide-Linked Acetamido Benzoates

Compounds like 2-acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) () share a similar backbone, with sulfonamide groups replacing the phenylformamido moiety. These derivatives are synthesized via EEDQ-mediated coupling in DMF, yielding 35–45% after purification . In contrast, methyl 2-[2-(morpholino)acetamido]benzoate (4d) () uses secondary amines in acetone/NaI, achieving higher yields (80%) due to simpler substituents .

Aromatic Substituent Variations
  • Ethyl 4-[2-(2-ethoxy-4-formylphenoxy)acetamido]benzoate (): Features a formylphenoxy group, synthesized via multi-step procedures. Its logP (4.27) and hydrogen bond acceptors (8) suggest moderate hydrophilicity .
  • Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (): Incorporates a benzimidazole-thio group, synthesized via thioacetamido linkages.
Iodoquinazolinone Derivatives ()

Compounds like ethyl 2-(2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate (12) exhibit high melting points (262.8°C) due to iodine and sulfonamide groups, which increase molecular rigidity . The target compound’s phenylformamido group may similarly enhance thermal stability but likely lacks the heavy atom effect seen in iodinated analogues.

Physicochemical Properties

Compound Name Substituent Molecular Weight logP Melting Point (°C) Yield (%) Reference
Target Compound (hypothetical) Phenylformamido ~370 (estimated) ~3.5* N/A N/A N/A
Methyl 2-(2-morpholinoacetamido)benzoate Morpholino 294.3 1.2 92 80
Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate Bromo-formylphenoxy 406.23 4.27 N/A N/A
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) Sulfonamido 431.5 2.8 Not reported 35

*Estimated logP based on phenylformamido’s hydrophobicity relative to sulfonamido (lower polarity).

Reactivity and Functional Group Influence

  • Amide Coupling Efficiency: The phenylformamido group’s bulkiness may reduce coupling yields compared to smaller substituents like diethylamino (88% yield in 4a) .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonamido in ) increase acidity of adjacent protons, whereas phenylformamido’s resonance effects may stabilize the amide bond .
  • Biological Activity : Sulfonamide-linked compounds () often exhibit enzyme inhibitory or antioxidant properties. The phenylformamido group could mimic these activities but with altered binding affinity due to aromatic stacking .

Biological Activity

2-[2-(phenylformamido)acetamido]ethyl benzoate is a synthetic compound belonging to the class of benzoate esters. Its unique molecular structure, which incorporates an ethyl group and amide functionalities, positions it as a candidate for various biological applications, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure and Synthesis

The molecular formula for this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and it has a molecular weight of 298.33 g/mol. The synthesis typically involves multiple steps, including the formation of amide bonds and esterification reactions with benzoic acid derivatives and amines. The compound is synthesized through reactions that allow for modifications leading to enhanced pharmacological properties .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Similar compounds have shown that structural modifications can significantly influence their efficacy:

  • Target Interactions : The compound may interact with enzymes or receptors involved in critical biochemical pathways.
  • Biochemical Pathways : It is believed to affect pathways related to cell signaling, metabolism, and gene expression.
  • Mode of Action : The mechanism may involve enzyme inhibition or activation, leading to altered cellular functions .

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens. The compound's ability to disrupt bacterial cell wall synthesis could be a key factor in its antimicrobial action.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may offer protective effects against oxidative stress in cells .
  • Pharmacological Applications : Its structural characteristics suggest potential applications in treating infections or as a scaffold for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Activity : A study reported that similar amide derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that the presence of the phenylformamido group may enhance the compound's effectiveness .
  • Antioxidant Effectiveness : Research has shown that certain derivatives possess antioxidant properties, which are crucial for developing treatments aimed at reducing oxidative damage in various diseases .
  • Mechanistic Studies : Investigations into the mechanism revealed that compounds with similar structures could inhibit specific enzymes critical for bacterial survival, leading to cell death and reduced infection rates .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction in oxidative stress markers
Enzyme InhibitionDisruption of metabolic pathways

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